CCK1 Receptor Affinity: Sulfated vs. Desulfated CCK-8
Sincalide (sulfated CCK-8) demonstrates a CCK1 receptor binding affinity (Ki) of approximately 0.6–1 nM. In stark contrast, the desulfated form (CCK-8 desulfate) exhibits a Ki that is approximately 500-fold higher (lower affinity) [1]. This quantitative difference underscores the absolute requirement of the Tyr(SO3H) moiety for recognition by peripheral CCK-A (CCK1) binding sites, a finding consistent with earlier mutagenesis studies on the CCK receptor [2].
vs ~500-fold lower (desulfated)
| Evidence Dimension | Receptor binding affinity (Ki) for CCK1 receptor |
|---|---|
| Target Compound Data | 0.6–1 nM |
| Comparator Or Baseline | CCK-8 desulfate (unsulfated CCK-8) |
| Quantified Difference | ~500-fold reduction in affinity for the comparator |
| Conditions | Radioligand binding assays using 125I-Bolton-Hunter labeled CCK-8 on rat pancreatic acini (CCK1 receptor source) |
Why This Matters
This 500-fold affinity gap means that unsulfated CCK-8 is effectively a different compound for CCK1-mediated pharmacology, making Sincalide the only valid choice for studies requiring native peripheral CCK receptor activation.
- [1] Rehfeld, J. F., et al. (2012). Unsulfated cholecystokinin: An overlooked hormone? Regulatory Peptides, 173(1-3), 1-5. (Binding affinity data from Table 1). View Source
- [2] BindingDB. (2025). BDBM50033600: Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. Affinity Data: IC50 = 0.100 nM for rat CCK-A receptor. View Source
